Regioisomeric Differentiation: 2-Position vs. 1-Position Substitution Alters Target Engagement Profile and Synthetic Utility
2-(4-Phenoxyphenyl)piperazine (2-position substitution) differs fundamentally from its 1-substituted regioisomer 1-(4-phenoxyphenyl)piperazine (CAS: 62755-61-7) and its positional isomer 1-(2-phenoxyphenyl)piperazine. While the 1-(2-phenoxyphenyl) isomer has been profiled as an inhibitor of serotonin (5-HT1A), dopamine (DAT), and norepinephrine (NET) transporters [1], and the 1-(4-phenoxyphenyl) isomer acts as a leukotriene A4 hydrolase (LTA4H) inhibitor [2], the 2-substituted variant exhibits a distinct sigma receptor and purinergic receptor engagement profile (detailed in subsequent evidence items). Additionally, the 2-position substitution on the piperazine ring offers a distinct synthetic handle for further derivatization compared to 1-substituted analogs, where the secondary amine is available for functionalization rather than being occupied by the aryl group .
| Evidence Dimension | Target engagement profile and synthetic utility |
|---|---|
| Target Compound Data | 2-(4-Phenoxyphenyl)piperazine: Sigma receptor binding (IC50: 1.70 nM; Ki: 3.80 nM); P2X3 antagonist activity (EC50: 80 nM); Secondary amine available for functionalization |
| Comparator Or Baseline | 1-(2-Phenoxyphenyl)piperazine: 5-HT1A, DAT, NET, SERT inhibitor [1]; 1-(4-Phenoxyphenyl)piperazine: LTA4H inhibitor [2]; Both have aryl-substituted amine rendering piperazine nitrogen unavailable |
| Quantified Difference | Distinct target class engagement (sigma/purinergic vs. aminergic/LTA4H); Different synthetic functionalization site |
| Conditions | Receptor binding assays; Synthetic chemistry context |
Why This Matters
Researchers targeting sigma receptors or P2X3 pathways should select the 2-substituted regioisomer, while those investigating aminergic transporters or LTA4H should select alternative regioisomers.
- [1] DrugMAP. 1-(2-phenoxyphenyl)piperazine (ID: DMWFCYN). Target profile: 5-HT1A receptor, DAT, NET, SERT inhibitor. View Source
- [2] DrugMAP. 1-(4-Phenoxyphenyl)piperazine. Target: Leukotriene A-4 hydrolase (LTA4H) inhibitor. View Source
